molecular formula C13H13ClFNO3 B15202588 Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate

Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate

Cat. No.: B15202588
M. Wt: 285.70 g/mol
InChI Key: MMCZVBWGIZLWFF-BHOQGQNHSA-N
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Description

Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate is an acrylate derivative featuring a 4-chlorobenzylamino group at position 3 and a 2-fluoroacetyl substituent at position 2 of the acrylate backbone. This compound is structurally designed to combine halogenated aromatic and fluorinated acetyl moieties, which are known to enhance lipophilicity and bioactivity in agrochemical and pharmaceutical applications . Its synthesis likely involves condensation reactions between 4-chlorobenzylamine and fluorinated acetyl precursors, followed by esterification with methanol. Key properties include moderate molecular weight (~285–300 g/mol, estimated) and variable lipophilicity influenced by the fluorine and chloroaromatic groups.

Properties

Molecular Formula

C13H13ClFNO3

Molecular Weight

285.70 g/mol

IUPAC Name

methyl (E)-2-[(4-chlorophenyl)methyliminomethyl]-4-fluoro-3-hydroxybut-2-enoate

InChI

InChI=1S/C13H13ClFNO3/c1-19-13(18)11(12(17)6-15)8-16-7-9-2-4-10(14)5-3-9/h2-5,8,17H,6-7H2,1H3/b12-11+,16-8?

InChI Key

MMCZVBWGIZLWFF-BHOQGQNHSA-N

Isomeric SMILES

COC(=O)/C(=C(\CF)/O)/C=NCC1=CC=C(C=C1)Cl

Canonical SMILES

COC(=O)C(=C(CF)O)C=NCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with methyl 2-fluoroacetylacrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorobenzyl or fluoroacetyl groups can be replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Substituent Variations
  • Target Compound: Position 3: 4-Chlorobenzylamino group. Position 2: 2-Fluoroacetyl group. Ester: Methyl acrylate.
  • Analog 1: (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate Position 3: 4-Chlorophenyl and 2,6-difluorobenzamido groups. Position 2: Cyano group. Ester: Ethyl acrylate.
  • Analog 2 : Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate

    • Position 3 : 2-Chloro-4-fluorophenyl group.
    • Position 2 : Acetyl group.
    • Ester : Methyl acrylate.
  • Analog 3: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates Core: Chlorophenyl carbamate with alkyl chains. Key Groups: Dual chloro substituents and carbamate linkage.
Key Structural Differences
  • The target compound uniquely combines a benzylamino group with a fluoroacetyl substituent, whereas analogs like Analog 1 use cyano or benzamido groups.
  • Analog 3 replaces the acrylate backbone with a carbamate structure, reducing ester reactivity but enhancing hydrolytic stability .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molar Mass (g/mol) log k (HPLC) Key Substituents
Target Compound C₁₃H₁₂ClFNO₃ ~287.7 (estimated) 2.8–3.1* 4-Cl-Benzylamino, 2-Fluoroacetyl
Analog 1 C₁₉H₁₃ClF₂N₂O₃ 396.77 3.5 4-Cl-Ph, 2,6-F₂-Benzamido, Cyano
Analog 2 C₁₂H₁₀ClFO₃ 256.66 2.2 2-Cl-4-F-Ph, Acetyl
4-Chloro-carbamates C₁₄H₁₀Cl₂N₂O₃ 325.15 4.0–4.5 Dual Cl, Carbamate

*Lipophilicity (log k) for the target compound is extrapolated from structurally related data in .

Lipophilicity Trends
  • Fluorinated and chlorinated groups increase log k values. The target compound (log k ~2.8–3.1) is less lipophilic than Analog 1 (log k 3.5) due to the latter’s additional fluorine atoms and cyano group .
  • Analog 2 (log k 2.2) has lower lipophilicity due to fewer halogens and an acetyl group instead of fluoroacetyl .

Research Findings and Implications

Synthetic Flexibility: The acrylate backbone allows modular substitution, enabling tuning of bioactivity and stability. For example, replacing cyano (Analog 1) with fluoroacetyl (target) may reduce toxicity while retaining lipophilicity .

Fluorine Impact: Fluorine in the target compound enhances metabolic stability compared to non-fluorinated analogs like Analog 2 .

Chlorine Positioning : The 4-chlorobenzyl group in the target compound improves aromatic interactions in biological systems relative to 2-chloro-4-fluorophenyl (Analog 2) .

Biological Activity

Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₃ClFNO₃, with a molecular weight of 285.7 g/mol. The structure features a methyl ester group, an amino group, and a fluorinated acetyl moiety, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Antimicrobial Properties : The presence of the chlorobenzyl group enhances the compound's ability to disrupt microbial membranes, suggesting potential as an antimicrobial agent.
  • Cytotoxic Effects : In vitro studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines, potentially through apoptosis induction.

Biological Activity Data Table

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition of HDACs
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Research Findings

Recent literature highlights the compound's potential as a lead candidate for drug development due to its multifaceted biological activities. For instance, a review noted that derivatives of similar structures have shown promise in targeting specific pathways involved in cancer progression and microbial resistance mechanisms .

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